

# initial safety and tolerability findings for AMT130

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Initial Safety and Tolerability Findings for AMT-130

#### Introduction

AMT-130 is an investigational gene therapy developed by uniQure for the treatment of Huntington's disease (HD), a fatal, inherited neurodegenerative disorder.[1][2] The therapy is designed as a one-time treatment administered directly to the brain.[1][2][3] It consists of an adeno-associated virus serotype 5 (AAV5) vector that delivers a microRNA (miRNA) designed to silence the huntingtin (HTT) gene.[4] This approach aims to lower the production of the huntingtin protein, including its mutated form (mHTT), which is the underlying cause of Huntington's disease.[1][3] This document provides a detailed overview of the initial safety, tolerability, and exploratory efficacy findings from the pivotal Phase I/II clinical trials of AMT-130.

### **Safety and Tolerability Profile**

Across the Phase I/II clinical studies, AMT-130 has demonstrated a manageable safety profile and has been generally well-tolerated at both low and high doses.[5][6][7] As of the data cutoff of June 30, 2025, no new serious adverse events related to the drug have been reported since December 2022.[5][7]

The most frequently observed adverse events were associated with the neurosurgical administration procedure.[3][5][7] Importantly, all of these procedure-related adverse events have resolved.[3][5][7]



| Category               | Finding                                                                                                      | Citation |
|------------------------|--------------------------------------------------------------------------------------------------------------|----------|
| Overall Assessment     | Generally well-tolerated with a manageable safety profile at both low and high doses.                        | [5][6]   |
| Serious Adverse Events | No new drug-related serious adverse events have been observed since December 2022.                           | [5][6]   |
| Common Adverse Events  | The most common adverse events were related to the surgical administration procedure, all of which resolved. | [3][5]   |

### **Clinical Efficacy Data (Exploratory Endpoints)**

The pivotal Phase I/II study met its primary endpoint, with the high-dose group of AMT-130 showing a statistically significant slowing of disease progression compared to a propensity score-matched external control group derived from the Enroll-HD natural history dataset.[5][7] The findings below are based on 36 months of follow-up data.

## Table 1: Key Efficacy Outcomes at 36 Months (High-Dose Group vs. External Control)



| Endpoint                     | Measure                                                       | AMT-130 High- Dose Group (Mean Change from Baseline) | External Control Group (Mean Change from Baseline) | Slowing<br>of<br>Disease<br>Progressi<br>on | P-value | Citations |
|------------------------------|---------------------------------------------------------------|------------------------------------------------------|----------------------------------------------------|---------------------------------------------|---------|-----------|
| Primary<br>Endpoint          | Composite Unified Huntington' s Disease Rating Scale (cUHDRS) | -0.38                                                | -1.52                                              | 75%                                         | p=0.003 | [5]       |
| Key<br>Secondary<br>Endpoint | Total Functional Capacity (TFC)                               | -0.36                                                | -0.88                                              | 60%                                         | p=0.033 | [5][6]    |
| Cognitive<br>Function        | Symbol Digit Modalities Test (SDMT)                           | -0.44                                                | -3.73                                              | 88%                                         | p=0.052 | [1][6]    |
| Cognitive<br>Function        | Stroop<br>Word<br>Reading<br>Test<br>(SWRT)                   | Not<br>specified                                     | Not<br>specified                                   | 113%                                        | N/A     | [1][3]    |



|  | Biomarker | Cerebrospi<br>nal Fluid<br>Neurofilam<br>ent Light<br>Chain<br>(CSF NfL) | -8.2%<br>(decrease<br>from<br>baseline) | Not<br>applicable | Favorable<br>Trend | N/A | [6] |
|--|-----------|--------------------------------------------------------------------------|-----------------------------------------|-------------------|--------------------|-----|-----|
|--|-----------|--------------------------------------------------------------------------|-----------------------------------------|-------------------|--------------------|-----|-----|

# Experimental Protocols Phase I/II Clinical Trial Design

The evaluation of AMT-130 is being conducted through two multi-center, dose-escalating Phase I/II clinical studies in the U.S. and Europe.

- Study Design: The U.S. study is a Phase I/II, randomized, double-blind, imitation (sham) surgery-controlled trial.[8][9][10] It consists of a 12-month blinded core study period, followed by an unblinded long-term follow-up for five years.[9]
- Patient Population: The trials enrolled patients with early-manifest Huntington's disease.[9] In the U.S. study, a total of 26 patients were enrolled in the initial cohorts.
- Dosing and Randomization: Participants were randomized into cohorts receiving either a low dose (6x10<sup>12</sup> vector genomes) or a high dose (6x10<sup>13</sup> vector genomes) of AMT-130, or a sham surgery.[11]
  - Low-Dose Cohort: 6 patients treated, 4 control.
  - High-Dose Cohort: 10 patients treated, 6 control.
- Intervention: Patients in the treatment arms received a single administration of AMT-130.[1]
   The therapy was delivered directly into the striatum (specifically the caudate and putamen nuclei) via an MRI-guided, convection-enhanced stereotactic neurosurgical procedure.[2]
- Control: Patients in the control group underwent an imitation surgery where superficial holes were drilled into the skull, but no infusion was administered.



- Primary Outcome Measures: The primary objective was to assess the safety and tolerability
  of AMT-130.[10] An exploratory primary efficacy endpoint was the change from baseline in
  the composite Unified Huntington's Disease Rating Scale (cUHDRS).[5]
- Key Secondary and Exploratory Measures: These included Total Functional Capacity (TFC),
  Total Motor Score (TMS), Symbol Digit Modalities Test (SDMT), and levels of neurofilament
  light chain (NfL) in the cerebrospinal fluid (CSF) as a biomarker for neuronal damage.[5][6]
  [10]

## Mandatory Visualization Mechanism of Action of AMT-130

The therapeutic goal of AMT-130 is to inhibit the production of the huntingtin protein (HTT). This is achieved by delivering a specially designed microRNA that targets the HTT messenger RNA (mRNA) for degradation, thereby reducing the synthesis of both the normal and the mutant huntingtin proteins.[4]





Click to download full resolution via product page

Caption: AMT-130 Mechanism of Action via RNA interference.



#### Phase I/II Clinical Trial Workflow

The clinical trial follows a structured workflow from patient enrollment to long-term follow-up to rigorously assess the safety and efficacy of the treatment.



Click to download full resolution via product page

Caption: Workflow of the randomized, controlled Phase I/II trial of AMT-130.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

#### Foundational & Exploratory





- 1. Recent results for AMT-130: a step towards treatments that could slow Huntington's disease – European Huntington Association [eurohuntington.org]
- 2. Huntington's disease: new gene therapy explained | The BMJ [bmj.com]
- 3. The First Domino Falls: AMT-130 Gene Therapy Slows Huntington's in Landmark Trial HDBuzz [en.hdbuzz.net]
- 4. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 5. uniQure Announces Positive Topline Results from Pivotal [globenewswire.com]
- 6. cgtlive.com [cgtlive.com]
- 7. uniqure.gcs-web.com [uniqure.gcs-web.com]
- 8. Proof-of-Concept Study with AMT-130 in Adults with Early Manifest Huntington's Disease | Memory and Aging Center [memory.ucsf.edu]
- 9. uniQure Announces Positive Recommendation from Data Safety Monitoring Board of Phase I/II Clinical Trial of AMT-130 for the Treatment of Huntington's Disease | uniqure BV [uniqure.gcs-web.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- To cite this document: BenchChem. [initial safety and tolerability findings for AMT-130].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1667655#initial-safety-and-tolerability-findings-for-amt-130]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com